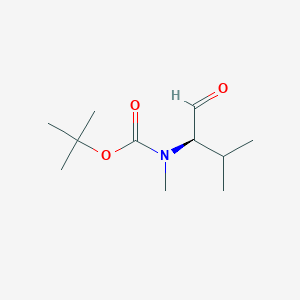

(R)-tert-butyl methyl(3-methyl-1-oxobutan-2-yl)carbamate

描述

®-tert-butyl methyl(3-methyl-1-oxobutan-2-yl)carbamate is a chemical compound with the following properties:

- Molecular Formula : C₁₁H₂₁NO₃

- Molecular Weight : 215.2893 g/mol

- Synonyms : It may also be referred to by other names or synonyms in the literature.

Synthesis Analysis

The synthesis of this compound involves specific chemical reactions and procedures. Unfortunately, the exact synthetic route is not provided in the available sources. However, further research into relevant papers might reveal detailed synthetic methods.

Molecular Structure Analysis

The molecular structure of ®-tert-butyl methyl(3-methyl-1-oxobutan-2-yl)carbamate can be elucidated using various techniques:

- Gas Chromatography–Mass Spectrometry (GC–MS) : This method helps identify the compound’s mass spectrum and fragmentation pattern.

- High-Resolution Liquid Chromatography–Mass Spectrometry (LC–MS) : LC–MS provides additional structural information.

- X-ray Diffraction : X-ray crystallography determines the precise arrangement of atoms in the crystal lattice.

- Nuclear Magnetic Resonance (NMR) : NMR spectroscopy reveals the connectivity of atoms within the molecule.

- Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR provides information about functional groups.

Chemical Reactions Analysis

The compound may participate in various chemical reactions, including:

- Hydrolysis : The carbamate group may undergo hydrolysis under specific conditions.

- Esterification : The tert-butyl group can react with acids to form esters.

- Amide Formation : The carbamate moiety can react with amines to form amides.

Physical And Chemical Properties Analysis

- Physical State : The compound may exist as a solid or crystalline material.

- Melting Point : The temperature at which it transitions from solid to liquid.

- Boiling Point : The temperature at which it vaporizes.

- Density : The mass per unit volume.

- Solubility : Its ability to dissolve in various solvents.

科学研究应用

合成技术

研究人员已经开发了合成叔丁基氨基甲酸酯衍生物的方法,重点关注它们在复杂有机合成中的应用。例如,2-酰胺取代呋喃衍生物的制备和 Diels-Alder 反应突出了叔丁基氨基甲酸酯在合成杂环化合物中的用途 (Padwa、Brodney 和 Lynch,2003)。类似地,一步合成的 2-苯甲酰甲基-3-氧代丁酸甲酯证明了该化合物在制备碳青霉烯合成的关键中间体中的用途 (Chao、Hao 和 Wang,2009)。

分子结构和键合

对氨基甲酸酯衍生物的研究也揭示了氢键和卤素键在晶体结构中的重要性。对两种氨基甲酸酯衍生物的研究揭示了强弱氢键组装分子成三维结构的复杂平衡 (Das 等,2016)。这项工作强调了分子相互作用在确定化学化合物的结构特征中的作用。

催化应用和天然产物的合成

该化合物已被用作天然产物合成中的中间体和与催化相关的研究中。例如,(R)-叔丁基苄基(1-((叔丁基二甲基甲硅烷基)氧基)丁-3-炔-2-基)氨基甲酸酯作为天然产物合成中的中间体的合成展示了其在生产具有细胞毒活性的化合物中的作用 (Tang 等,2014)。另一项关于生物启发锰配合物催化合成卡非佐米环氧酮片段的环氧化反应的研究强调了该化合物在开发药物中间体中的用途 (Qiu、Xia 和 Sun,2019)。

抗菌活性

对叔丁基氨基甲酸酯新衍生物的研究还包括对其抗菌特性的探索。一项关于某些衍生物的设计、合成和抗菌活性的研究突出了开发新的抗菌剂的潜力 (Prasad,2021)。

安全和危害

- Toxicity : Information on toxicity levels and potential hazards.

- Handling Precautions : Proper handling procedures to minimize risks.

- Environmental Impact : Considerations regarding environmental safety.

未来方向

Research gaps and areas for further investigation:

- Biological Activity : Explore potential biological effects.

- Pharmacological Applications : Investigate any therapeutic applications.

- Structure–Activity Relationships : Understand how structural modifications impact activity.

属性

IUPAC Name |

tert-butyl N-methyl-N-[(2R)-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8(2)9(7-13)12(6)10(14)15-11(3,4)5/h7-9H,1-6H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZUQWBUVSVLRT-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C=O)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C=O)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-butyl methyl(3-methyl-1-oxobutan-2-yl)carbamate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

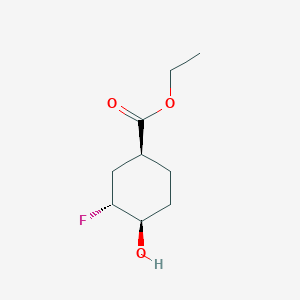

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate](/img/structure/B3116423.png)